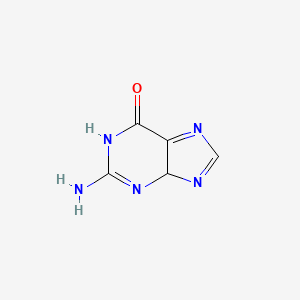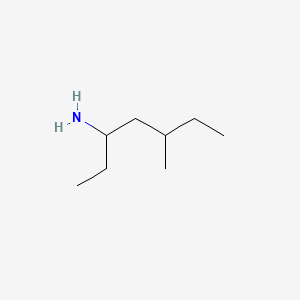
Azepane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane-2-carboxamide is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. It is a derivative of azepane, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azepane-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of keto carboxylic acids with primary amines and isocyanides under ultrasound irradiation . This one-pot reaction is efficient and environmentally friendly, offering good yields and minimal waste production.
Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This approach allows for the selective preparation of trifluoromethyl-substituted azepane-2-carboxamides and their phosphorous analogues.
Industrial Production Methods
Industrial production of this compound typically involves scalable one-pot reactions that minimize the number of steps and maximize yield. The use of ultrasound-assisted synthesis and Cu(I)-catalyzed reactions are particularly attractive for industrial applications due to their efficiency and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
Azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrogenated forms, and various substituted azepane-2-carboxamides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Azepane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound derivatives have shown potential as antidiabetic, anticancer, and antiviral agents.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Other derivatives may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azepines: These compounds have a similar seven-membered ring structure but differ in their functional groups and substitution patterns.
Benzodiazepines: These compounds contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines: These compounds have an oxygen atom in the ring and show distinct chemical reactivity and biological activity.
Uniqueness
Azepane-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising therapeutic potential, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
azepane-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-7(10)6-4-2-1-3-5-9-6/h6,9H,1-5H2,(H2,8,10) |
Clave InChI |
IAVUPBUMOXMJKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)






![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)



